5-(4-Bromo-benzyl)-2H-tetrazole

Coordination Chemistry Crystallography Materials Science

Secure the correct para-bromo tetrazole isomer (CAS 127152-64-1) for your research. Unlike non-halogenated analogs, the bromine substituent enables Suzuki-Miyaura cross-coupling for modular library synthesis and promotes extended coordination networks in MOF design. With a melting point 50°C higher than 5-benzyl-tetrazole, this compound withstands elevated reaction temperatures, ensuring integrity in melt-processing and solid-dosage studies. Avoid project failure from wrong isomer procurement—choose this thermostable, coupling-ready building block.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 127152-64-1
Cat. No. B138501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-benzyl)-2H-tetrazole
CAS127152-64-1
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NNN=N2)Br
InChIInChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
InChIKeyWGIDQYGUQAPOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromo-benzyl)-2H-tetrazole (CAS 127152-64-1): Procurement-Relevant Chemical Profile and Core Specifications


5-(4-Bromo-benzyl)-2H-tetrazole (CAS 127152-64-1) is a heterocyclic compound belonging to the tetrazole class, specifically a 5-substituted 2H-tetrazole bearing a para-bromobenzyl moiety. Its molecular formula is C₈H₇BrN₄, with a molecular weight of 239.07 g/mol [1]. The compound typically presents as white needles with a reported melting point of 174-180°C and is available from reputable vendors at purities ≥97% (HPLC) . The tetrazole ring acts as a metabolically stable bioisostere for carboxylic acid functionalities [2], while the bromine atom provides a synthetic handle for further functionalization via cross-coupling chemistry [3].

Why 5-(4-Bromo-benzyl)-2H-tetrazole (CAS 127152-64-1) Cannot Be Interchanged with Common In-Class Tetrazole Analogs


Tetrazole derivatives are widely recognized as carboxylic acid bioisosteres with favorable metabolic stability [1]. However, the physicochemical and coordination behavior of 5-(4-Bromo-benzyl)-2H-tetrazole is fundamentally determined by its specific substitution pattern—the para-bromobenzyl group. Simple in-class analogs such as the non-halogenated 5-benzyl-tetrazole, the ortho-bromo isomer, the chloro derivative, or the methyl-substituted variant exhibit quantifiably different melting behavior, lipophilicity, and supramolecular coordination geometries [2]. These differences translate directly to altered synthetic utility (e.g., Suzuki coupling activity), divergent material properties in metal-organic frameworks, and non-interchangeable performance in coordination chemistry applications [3]. Procurement based solely on the 'tetrazole' scaffold, without accounting for the specific aryl halide substitution, risks project failure due to unexpected synthetic outcomes, incompatible crystal packing, or invalidated structure-activity relationships.

Quantitative Differentiation of 5-(4-Bromo-benzyl)-2H-tetrazole (CAS 127152-64-1) Versus Structural Analogs: An Evidence-Based Procurement Guide


Supramolecular Coordination Geometry: Six-Coordinate Tl(I) Environment for 4-Bromo Derivative vs. Three-Coordinate for Non-Halogenated Benzyl Analog

In a direct head-to-head single-crystal X-ray diffraction study of thallium(I) tetrazolate coordination polymers, the complex derived from 5-(4-bromobenzyl)-2H-tetrazole ([TlBbt]ₙ) exhibited a six-coordinate Tl(I) environment where each thallium center is surrounded by six tetrazolate rings [1]. In contrast, the complex derived from the non-halogenated analog 5-(benzyl)-2H-tetrazole ([TlBet]ₙ) displayed a distinctly different three-coordinate geometry with close Tl(I)···π(aromatic) contacts to the phenyl ring [1]. This demonstrates that the para-bromo substituent alters the supramolecular packing and coordination sphere, not merely the electronic properties of the ligand.

Coordination Chemistry Crystallography Materials Science Metal-Organic Frameworks

Melting Point Differential: ~50°C Higher Thermal Stability Relative to Non-Halogenated Benzyl-Tetrazole

5-(4-Bromo-benzyl)-2H-tetrazole exhibits a significantly elevated melting point of 174-180°C (white needles) , compared to the non-halogenated analog 5-benzyl-1H-tetrazole which melts at 123-127°C [1]. The bromine atom's molecular weight and polarizability contribute to enhanced crystal lattice energy.

Physicochemical Characterization Thermal Analysis Quality Control Formulation

Synthetic Versatility via Suzuki Cross-Coupling: The Bromine Atom as an Enabling Handle for Ligand Diversification

The para-bromine substituent on the benzyl ring of 5-(4-Bromo-benzyl)-2H-tetrazole enables direct participation in palladium-catalyzed Suzuki cross-coupling reactions, a reactivity pathway entirely unavailable to non-halogenated analogs such as 5-benzyl-tetrazole or 5-(4-methylbenzyl)-2H-tetrazole [1][2]. This compound has been explicitly employed as a building block for rational ligand design in Fe(II) spin-crossover complexes, demonstrating successful coupling under both conventional [1] and 'green' atmospheric conditions [3]. The chloro analog (5-(4-chlorobenzyl)-2H-tetrazole) is also capable of cross-coupling but exhibits lower reactivity and requires harsher conditions due to the stronger C–Cl bond relative to C–Br.

Organic Synthesis Cross-Coupling Ligand Design Medicinal Chemistry

Isomeric Positional Differentiation: Para-Bromo (CAS 127152-64-1) vs. Ortho-Bromo (CAS 193813-85-3) Isomers

The positional isomer 5-(2-Bromo-benzyl)-2H-tetrazole (CAS 193813-85-3) shares the identical molecular formula and molecular weight (239.07 g/mol) [1] but differs in the substitution pattern on the phenyl ring (ortho vs. para). This positional variation alters molecular geometry, dipole moment, and steric accessibility of the bromine atom. While specific comparative bioactivity data for these exact isomers is not available in the public domain, well-established principles of medicinal chemistry dictate that ortho-substituted aryl rings impose different conformational constraints and binding interactions compared to para-substituted analogs. Procurement of the correct isomer (CAS 127152-64-1) is critical for reproducing published synthetic procedures and ensuring consistent downstream results.

Isomer Purity Structure-Activity Relationship Crystallography Synthetic Intermediate

Optimal Research and Procurement Scenarios for 5-(4-Bromo-benzyl)-2H-tetrazole (CAS 127152-64-1)


Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Requiring Defined Supramolecular Architectures

Based on crystallographic evidence demonstrating a six-coordinate Tl(I) environment for the bromobenzyl derivative (compared to three-coordinate for the non-halogenated benzyl analog) [1], researchers developing metal-organic frameworks or coordination polymers should select 5-(4-Bromo-benzyl)-2H-tetrazole when higher coordination numbers and specific supramolecular packing motifs are desired. The para-bromo substituent promotes extended network formation through additional intermolecular interactions not accessible with the non-halogenated comparator.

Ligand Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry and Materials Science

The presence of the aryl bromide moiety makes 5-(4-Bromo-benzyl)-2H-tetrazole an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a synthetic route explicitly validated for Fe(II) spin-crossover ligand design [2]. Researchers engaged in parallel library synthesis or late-stage functionalization should procure this compound when a modular, bromine-enabled diversification strategy is required. Non-halogenated or methyl-substituted analogs lack this reactive handle, while the chloro analog exhibits reduced reactivity.

High-Temperature Synthetic Procedures and Solid-Formulation Development Requiring Enhanced Thermal Stability

With a melting point of 174-180°C—approximately 50°C higher than the non-halogenated 5-benzyl-tetrazole analog (123-127°C) —5-(4-Bromo-benzyl)-2H-tetrazole offers superior thermal robustness. This property is critical for applications involving elevated reaction temperatures, melt-processing of materials, or solid-dosage formulation studies where the physical integrity of the compound must be maintained. Procurement of this brominated derivative mitigates the risk of premature melting or degradation observed with less thermally stable analogs.

Reproduction of Published Synthetic Protocols and Structure-Activity Relationship (SAR) Studies Requiring Precise Isomeric Identity

The specific CAS registry number 127152-64-1 unambiguously identifies the para-bromo isomer, distinguishing it from the ortho-bromo isomer (CAS 193813-85-3) [3]. In SAR studies, even subtle positional changes can drastically alter biological activity or binding affinity. Researchers aiming to replicate published data or expand upon known SAR trends must ensure procurement of the correct positional isomer. This specificity is paramount for maintaining data integrity and ensuring that observed biological or material effects are attributable to the intended molecular structure.

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